4-(2-Fluoropyridin-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoropyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO. It consists of a benzaldehyde moiety substituted with a 2-fluoropyridin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoropyridine with benzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-(2-Fluoropyridin-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different substituents on the pyridine or benzaldehyde rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
4-(2-Fluoropyridin-3-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoropyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoropyridin-3-yl)benzaldehyde
- 4-(2-Chloropyridin-3-yl)benzaldehyde
- 4-(2-Bromopyridin-3-yl)benzaldehyde
Uniqueness
4-(2-Fluoropyridin-3-yl)benzaldehyde is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-(2-fluoropyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-11(2-1-7-14-12)10-5-3-9(8-15)4-6-10/h1-8H |
InChI Key |
YEIDSUOXHLQMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.